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Compound of Interest

Compound Name: Thiophene-2-sulfonylacetonitrile

Cat. No.: B050443

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-2-sulfonylacetonitrile is a heterocyclic organic compound featuring a thiophene
ring functionalized with a sulfonylacetonitrile group at the 2-position. Its structural motifs are of
significant interest in medicinal chemistry and materials science. This document provides a
comprehensive overview of its molecular structure, physicochemical properties, a
representative synthetic pathway, and its potential role in drug discovery workflows. Notably,
this compound has been identified as a potential substituent in the synthesis of inhibitors for
the kidney urea transporter UT-B, highlighting its relevance in developing novel therapeutics[1].
All quantitative data are summarized in tables for clarity, and key processes are visualized
using logical diagrams.

Molecular Structure and Physicochemical
Properties

The core structure consists of a five-membered aromatic thiophene ring, which imparts specific
electronic and conformational properties. Attached to the C2 position of this ring is a sulfonyl
group (-SO2) that acts as a strong electron-withdrawing group, which in turn is linked to a
methylene bridge (-CHz) and a nitrile functional group (-C=N).

Structural Diagram

Figure 1: 2D Structure of Thiophene-2-sulfonylacetonitrile
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Chemical and Physical Data

The key identifying and physical properties of thiophene-2-sulfonylacetonitrile are

summarized in the table below.

Property Value Reference

CAS Number 175137-62-9 [1][2]

Molecular Formula CeHsNO:2S:2 [1112]

Molecular Weight 187.24 g/mol [1][2]

Appearance Off-White to Pale Beige Solid [1]

Melting Point 77 °C [1]

B Slightly soluble in DMSO and

Solubility [1]
Methanol

Storage Temp. 2-8°C [1]
2-(2-thienylsulfonyl)acetonitrile,

Synonyms [1]

Thien-2-ylsulfonylacetonitrile

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of thiophene-2-

sulfonylacetonitrile are not extensively published in the available literature, a plausible and

efficient synthetic route can be proposed based on established organosulfur chemistry.

Proposed Synthetic Pathway

A logical synthetic approach involves the chlorosulfonation of thiophene to yield thiophene-2-

sulfonyl chloride, followed by a nucleophilic substitution reaction with the carbanion of

acetonitrile.
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Figure 2: Proposed Synthetic Pathway
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Figure 2: Proposed Synthetic Pathway

Representative Experimental Protocol

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

e To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in a three-necked flask
equipped with a dropping funnel and a condenser, add thiophene (1.0 eq.) dropwise,
ensuring the temperature does not exceed 5°C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for 2
hours.

o Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

¢ Add thionyl chloride (1.5 eq.) to the aqueous mixture and heat at 60°C for 1 hour to convert
any sulfonic acid to the sulfonyl chloride.

o Extract the product with dichloromethane (3 x 50 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can
be used in the next step without further purification.

Step 2: Synthesis of Thiophene-2-sulfonylacetonitrile

e To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous
tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add acetonitrile (1.5 eq.)
dropwise.

e Stir the resulting mixture at 0°C for 30 minutes.

e Add a solution of thiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous THF dropwise to the
reaction mixture, maintaining the temperature at 0°C.

 Allow the reaction to warm to room temperature and stir for 4 hours.
e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

 Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl
acetate gradient) to afford thiophene-2-sulfonylacetonitrile as a solid.

Predicted Spectroscopic and Structural Data

No specific experimental spectral or crystallographic data for thiophene-2-sulfonylacetonitrile
were found in the public domain. The following table summarizes the predicted data based on
its chemical structure.
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Analysis Type Predicted Observations

o (ppm): ~7.8-8.0 (m, 1H, thiophene H5), ~7.2-
1H NMR 7.4 (m, 2H, thiophene H3, H4), ~4.2 (s, 2H, -
CH2-)

0 (ppm): ~135-140 (thiophene C2, C5), ~125-
13C NMR 130 (thiophene C3, C4), ~115 (-C=N), ~60 (-
CHz-)

v (cm~1); ~2250 (C=N stretch), ~1350 & ~1150
IR Spectroscopy (asymmetric and symmetric SOz stretch), ~3100

(aromatic C-H stretch)

m/z: 187 (M™), fragments corresponding to loss

Mass Spec (El
pec (E) of SO2, CN, and the thiophene ring.

No experimental data available in searched
Crystallography literature. Expect planar thiophene ring with

tetrahedral geometry at the sulfonyl sulfur.

Application in Drug Discovery

The utility of thiophene-2-sulfonylacetonitrile as a building block for synthesizing inhibitors of
kidney urea transporter UT-B places it within the early stages of a typical drug discovery
pipeline[1]. Its structure can be systematically modified to explore structure-activity
relationships (SAR).

General Drug Discovery Workflow

The diagram below illustrates a generalized workflow where scaffolds like thiophene-2-
sulfonylacetonitrile are utilized.
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© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b050443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This workflow begins with the synthesis of core scaffolds. These are then diversified into a
library of related compounds. High-throughput screening against a biological target (e.g., UT-B)
identifies initial "hits,” which are subsequently optimized through iterative chemical
modifications to improve potency, selectivity, and pharmacokinetic properties, ultimately leading
to a clinical candidate.

Conclusion

Thiophene-2-sulfonylacetonitrile is a valuable heterocyclic compound with a well-defined
molecular structure and predictable chemical properties. While detailed experimental data on
its synthesis and structure are sparse in publicly accessible literature, its constituent functional
groups suggest straightforward synthetic routes and clear signatures for analytical
characterization. Its potential as a key building block in the development of specific enzyme or
transporter inhibitors underscores its importance for professionals in drug discovery and
medicinal chemistry. Further research into its crystallographic structure and biological activity is
warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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